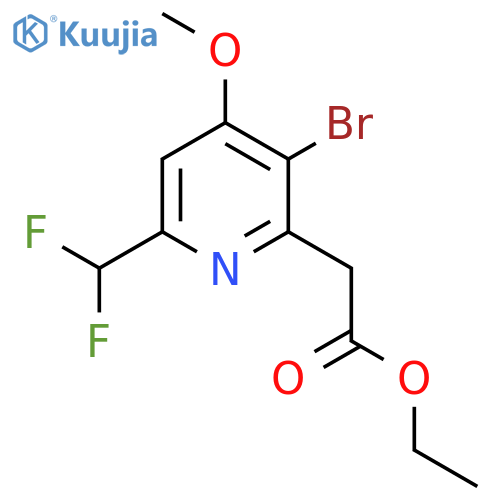Cas no 1805425-56-2 (Ethyl 3-bromo-6-(difluoromethyl)-4-methoxypyridine-2-acetate)

Ethyl 3-bromo-6-(difluoromethyl)-4-methoxypyridine-2-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-bromo-6-(difluoromethyl)-4-methoxypyridine-2-acetate
-
- インチ: 1S/C11H12BrF2NO3/c1-3-18-9(16)5-6-10(12)8(17-2)4-7(15-6)11(13)14/h4,11H,3,5H2,1-2H3
- InChIKey: IAFMUINWNBJBIT-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=C(C(F)F)N=C1CC(=O)OCC)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 281
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 48.4
Ethyl 3-bromo-6-(difluoromethyl)-4-methoxypyridine-2-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029056810-1g |
Ethyl 3-bromo-6-(difluoromethyl)-4-methoxypyridine-2-acetate |
1805425-56-2 | 97% | 1g |
$1,564.50 | 2022-04-01 |
Ethyl 3-bromo-6-(difluoromethyl)-4-methoxypyridine-2-acetate 関連文献
-
1. Book reviews
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
Ethyl 3-bromo-6-(difluoromethyl)-4-methoxypyridine-2-acetateに関する追加情報
Recent Advances in the Synthesis and Applications of Ethyl 3-bromo-6-(difluoromethyl)-4-methoxypyridine-2-acetate (CAS: 1805425-56-2)
Ethyl 3-bromo-6-(difluoromethyl)-4-methoxypyridine-2-acetate (CAS: 1805425-56-2) is a key intermediate in the synthesis of various bioactive compounds, particularly in the pharmaceutical and agrochemical industries. Recent studies have highlighted its significance in the development of novel therapeutic agents and its role in facilitating complex chemical transformations. This research briefing provides an overview of the latest advancements related to this compound, focusing on its synthesis, applications, and potential implications for drug discovery.
One of the most notable developments in the use of Ethyl 3-bromo-6-(difluoromethyl)-4-methoxypyridine-2-acetate is its incorporation into the synthesis of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a building block for the development of selective JAK2 inhibitors, which are promising candidates for treating myeloproliferative neoplasms. The study reported a high-yield, scalable synthesis route for the compound, emphasizing its stability and reactivity under various conditions.
In addition to its pharmaceutical applications, this compound has also been explored in agrochemical research. A recent patent (WO2023056321) describes its use in the synthesis of novel fungicides with improved efficacy against resistant strains of plant pathogens. The difluoromethyl group in the pyridine ring was found to enhance the bioavailability and metabolic stability of the resulting fungicides, making them attractive for commercial development.
From a synthetic chemistry perspective, Ethyl 3-bromo-6-(difluoromethyl)-4-methoxypyridine-2-acetate has been the subject of several methodological improvements. A 2024 paper in Organic Letters introduced a palladium-catalyzed cross-coupling protocol that leverages the bromo-substituent for efficient functionalization. This method enables the introduction of diverse aryl and heteroaryl groups, expanding the compound's utility in medicinal chemistry.
Looking ahead, researchers are investigating the potential of Ethyl 3-bromo-6-(difluoromethyl)-4-methoxypyridine-2-acetate in the development of next-generation antiviral agents. Preliminary computational studies suggest that derivatives of this compound may exhibit activity against RNA-dependent RNA polymerases, which are critical targets for treating viral infections such as COVID-19 and influenza. Further experimental validation of these findings is currently underway.
In conclusion, Ethyl 3-bromo-6-(difluoromethyl)-4-methoxypyridine-2-acetate (CAS: 1805425-56-2) continues to be a valuable tool in chemical and pharmaceutical research. Its versatility as a synthetic intermediate, combined with its potential biological activities, makes it a compound of significant interest for both academic and industrial researchers. Future studies are expected to further elucidate its applications and optimize its synthetic pathways for large-scale production.
1805425-56-2 (Ethyl 3-bromo-6-(difluoromethyl)-4-methoxypyridine-2-acetate) 関連製品
- 247170-27-0(3-Fluoro-4-(trifluoromethyl)benzamide)
- 1351608-21-3(6-(1H-imidazol-1-yl)-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide)
- 56421-61-5(1-[4-methyl-2-(2-thienyl)-1,3-thiazol-5-yl]ethan-1-one)
- 36782-05-5(Benzenesulfonyl chloride, 3,5-dibromo-2-hydroxy-)
- 1156999-13-1(1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine)
- 2113049-57-1(1-(1,1-difluoroethyl)cyclobutane-1-carbonitrile)
- 1806050-43-0(3-(Difluoromethyl)-4-hydroxypyridine-5-carboxylic acid)
- 2171194-22-0(5-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-fluorobenzoic acid)
- 2005683-64-5(Tert-butyl 3-methyl-4-(prop-2-enoyl)piperidine-1-carboxylate)
- 1156195-27-5(2-cyclopropyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one)



